molecular formula C16H19NO2 B14858502 2-[(Benzylamino)methyl]-6-ethoxyphenol

2-[(Benzylamino)methyl]-6-ethoxyphenol

Cat. No.: B14858502
M. Wt: 257.33 g/mol
InChI Key: PKLNSWUGDZANHK-UHFFFAOYSA-N
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Description

2-[(Benzylamino)methyl]-6-ethoxyphenol is a Schiff base derivative synthesized via condensation reactions involving ethoxysalicylaldehyde and benzylamine derivatives. Structurally, it features a phenolic core substituted with an ethoxy group at position 6 and a benzylamino-methyl moiety at position 2 (Fig. 1). This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . Its synthesis typically involves nucleophilic displacement or condensation reactions, as exemplified by related compounds in the evidence (e.g., pyrimidine derivatives in ).

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2-[(benzylamino)methyl]-6-ethoxyphenol

InChI

InChI=1S/C16H19NO2/c1-2-19-15-10-6-9-14(16(15)18)12-17-11-13-7-4-3-5-8-13/h3-10,17-18H,2,11-12H2,1H3

InChI Key

PKLNSWUGDZANHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

2-[(Benzylamino)methyl]-6-ethoxyphenol undergoes various chemical reactions, including:

Scientific Research Applications

2-[(Benzylamino)methyl]-6-ethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Benzylamino)methyl]-6-ethoxyphenol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can modulate various biochemical pathways, making it a valuable tool in proteomics research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-[(Benzylamino)methyl]-6-ethoxyphenol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity
2-[(Benzylamino)methyl]-6-ethoxyphenol (Target) C₁₆H₁₈N₂O₂* ~282.33 Ethoxy (C₂H₅O), Benzylamino-methyl (C₈H₉N) Not reported Antimicrobial, Anticancer
2-((6-Methoxybenzo[d]thiazol-2-ylimino)methyl)-6-ethoxyphenol (HL) C₁₇H₁₅N₃O₂S 354.39 Ethoxy, Methoxybenzo[d]thiazole Not reported Antioxidant, DNA/BSA binding
2-Ethoxy-6-[(4-methylphenylimino)methyl]phenol C₁₆H₁₇NO₂ 255.31 Ethoxy, 4-Methylphenylimino Not reported Structural studies
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol C₁₆H₁₈ClNO₂ 291.77 Ethoxy, 3-Chloro-2-methylphenylamino Not reported Pharmaceutical intermediate

*Calculated based on structural analogy to .

Key Observations:

  • Substituent Effects: Replacement of the benzylamino group in the target compound with a benzo[d]thiazole ring (as in HL) introduces sulfur and nitrogen heteroatoms, enhancing antioxidant activity due to increased electron delocalization .

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